1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Description
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol features a pyrrol-3-ol core with two key substituents:
- A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing saturated thiophene ring).
- A 4-methyl-1,3-thiazol-2-yl moiety (a methyl-substituted thiazole).
This hybrid structure combines heterocyclic elements known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating properties. The sulfone group may enhance solubility and electronic effects, while the thiazole and pyrrole rings contribute to π-π stacking and hydrogen-bonding interactions in biological systems .
Properties
Molecular Formula |
C12H15N3O3S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C12H15N3O3S2/c1-7-5-19-12(14-7)10-9(16)4-15(11(10)13)8-2-3-20(17,18)6-8/h5,8,13,16H,2-4,6H2,1H3 |
InChI Key |
TWWGVVYUWWUKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3CCS(=O)(=O)C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydrothiophene-3-One-1,1-Dioxide
The tetrahydrothiophene-dioxide moiety serves as a critical intermediate. A high-yielding method involves oxidizing tetrahydrothiophene-3-one using hydrogen peroxide in acetic acid :
-
Dissolve tetrahydrothiophene-3-one (1.0 mol) in glacial acetic acid (500 mL).
-
Add 30% H₂O₂ (2.2 mol) dropwise at 0–5°C.
-
Stir at room temperature for 24 hours.
-
Quench with ice water, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Preparation of 4-Methyl-1,3-Thiazol-2-Amine
The 4-methylthiazole group is synthesized via the Hantzsch thiazole synthesis :
-
Molar ratio : Thioacetamide : Chloroacetone = 1 : 1.2
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Reaction time : 4 hours
Construction of the Pyrrol-Imino Core
The pyrrol-imino ring is assembled via a cyclization reaction between α-aminonitriles and carbon disulfide, adapted from Cook-Heilbron protocols :
-
Combine α-aminonitrile (0.15 mol) and carbon disulfide (0.18 mol) in CH₃CN (1.5 mL).
-
Add AlCl₃ (0.4 equiv.) and HCl (1.0 equiv.).
-
Heat at 60°C until completion (TLC monitoring).
-
Purify via flash chromatography (hexane/ethyl acetate).
| Parameter | Value |
|---|---|
| Solvent Efficiency | CH₃CN > THF > DCE |
| Catalyst Loading | 0.3–0.4 equiv. AlCl₃ |
| Yield | 75–80% |
Coupling of Thiazole and Tetrahydrothiophene-Dioxide Moieties
The final step involves linking the thiazole and tetrahydrothiophene-dioxide groups to the pyrrol-imino core via a palladium-catalyzed cross-coupling reaction :
-
Dissolve pyrrol-imino-thiazole intermediate (1.0 equiv.) and tetrahydrothiophene-dioxide derivative (1.2 equiv.) in DMF (10 mL).
-
Add Pd(PPh₃)₄ (0.05 equiv.) and K₂CO₃ (2.0 equiv.).
-
Heat at 85°C under N₂ for 12 hours.
-
Purify via silica gel chromatography (CH₂Cl₂/MeOH).
| Condition | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DMF |
| Yield | 68% |
Spectroscopic Characterization
Critical spectroscopic data for the final compound :
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 7.45 (s, 1H, thiazole-H)
-
δ 6.31 (s, 1H, pyrrol-H)
-
δ 4.12–4.08 (m, 2H, tetrahydrothiophene-H)
IR (KBr) :
Discussion of Synthetic Challenges
-
Oxidation Selectivity : Over-oxidation of the tetrahydrothiophene ring is mitigated by controlled H₂O₂ addition at low temperatures .
-
Thiazole Stability : The 4-methylthiazole group requires anhydrous conditions to prevent hydrolysis during coupling .
-
Pyrrol Ring Aromaticity : AlCl₃ catalyzes cyclization but may cause side reactions if excess HCl is present .
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or reduce other functional groups within the molecule.
Substitution: The thiazole ring and other parts of the molecule can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or ring structures.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrole/Thiazole Derivatives
The following analogs share structural motifs with the target compound but differ in substituents and bioactivity profiles:
Key Observations:
- Thiazole Substitutions : The 4-methyl group on the thiazole in the target compound contrasts with bromophenyl () and chlorophenyl () substituents. Larger aromatic groups (e.g., bromophenyl) may enhance cytotoxicity but reduce solubility .
- Sulfone vs. Oxygenated Rings: The tetrahydrothiophene sulfone in the target compound and ’s analog differs from the tetrahydro-2H-pyran group in .
Cytotoxicity Trends in Heterocyclic Systems
highlights critical structure-activity relationships (SARs) in heterocyclic derivatives:
- Ring Size : Five-membered heterocycles (e.g., pyrrole, thiazole) exhibit higher cytotoxicity than six-membered analogs (e.g., pyridine). The target compound’s pyrrole-thiazole core aligns with this trend .
- Substituent Position : Proximity of electron-withdrawing groups (e.g., bromine) to the core enhances activity. The 4-methylthiazole in the target compound may optimize steric and electronic interactions compared to para-substituted aryl groups .
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol (CAS Number: 213251-28-6) is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 313.4 g/mol. The structure comprises a tetrahydrothiophene ring, an imino group, and a thiazole moiety, which may contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 213251-28-6 |
Antimicrobial Activity
Research indicates that compounds similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino have shown promising antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings often exhibit activity against various bacterial strains and fungi due to their ability to disrupt cellular processes.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
Inhibition of specific enzymes is another proposed mechanism for the biological activity of this compound. For example, it may interact with enzymes involved in metabolic pathways or those that facilitate the survival of pathogenic organisms.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various thiazole derivatives, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry assessed the anticancer activity of similar compounds through in vitro assays on breast cancer cell lines. The results indicated that the compound could induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment.
The biological activity of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino is likely attributed to multiple mechanisms:
- Cell Membrane Disruption : The presence of sulfur-containing moieties may affect membrane integrity.
- Enzyme Interaction : The imino group can act as a nucleophile in enzyme catalysis.
- Signal Transduction Modulation : It may interfere with pathways that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
